molecular formula C16H15NO5 B11511629 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-(furan-2-yl)propanoic acid

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-(furan-2-yl)propanoic acid

Cat. No.: B11511629
M. Wt: 301.29 g/mol
InChI Key: LBQJCSNPNIVDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-3-(2-FURYL)PROPANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring and a hexahydroisoindole moiety, which may contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-3-(2-FURYL)PROPANOIC ACID typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the hexahydroisoindole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step may involve coupling reactions or cycloaddition reactions to attach the furan ring to the core structure.

    Functional group modifications: Various functional groups may be introduced or modified to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-3-(2-FURYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure can serve as a template for designing new compounds with desired properties.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It could be used in assays to investigate its effects on various biological pathways.

Medicine

In medicine, the compound may have potential therapeutic applications. It could be explored for its efficacy in treating specific diseases or conditions, depending on its biological activity.

Industry

In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-3-(2-FURYL)PROPANOIC ACID would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other derivatives of hexahydroisoindole and furan-containing compounds. Examples could be:

  • 3-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid
  • 3-(2-Furyl)propanoic acid

Uniqueness

The uniqueness of 3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-3-(2-FURYL)PROPANOIC ACID lies in its specific combination of structural features, which may confer distinct chemical and biological properties. This can make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(furan-2-yl)propanoic acid

InChI

InChI=1S/C16H15NO5/c18-12(19)7-10(11-2-1-5-22-11)17-15(20)13-8-3-4-9(6-8)14(13)16(17)21/h1-5,8-10,13-14H,6-7H2,(H,18,19)

InChI Key

LBQJCSNPNIVDQG-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C(CC(=O)O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.